N-Fmoc-3-iodopropylamine N-Fmoc-3-iodopropylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13940713
InChI: InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)
SMILES:
Molecular Formula: C18H18INO2
Molecular Weight: 407.2 g/mol

N-Fmoc-3-iodopropylamine

CAS No.:

Cat. No.: VC13940713

Molecular Formula: C18H18INO2

Molecular Weight: 407.2 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-iodopropylamine -

Specification

Molecular Formula C18H18INO2
Molecular Weight 407.2 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(3-iodopropyl)carbamate
Standard InChI InChI=1S/C18H18INO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)
Standard InChI Key KAGDQFSEASAQJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCI

Introduction

Structural and Chemical Properties of N-Fmoc-3-Iodopropylamine

N-Fmoc-3-iodopropylamine consists of a three-carbon propylamine chain with an iodine atom at the terminal carbon and an Fmoc group protecting the amine functionality. The Fmoc group (C15H11O2C_{15}H_{11}O_2) provides steric protection during synthetic reactions, while the iodine atom (II) introduces reactivity for further functionalization, such as cross-coupling or radiolabeling .

Molecular Characteristics

The compound’s molecular formula is C18H19INO2C_{18}H_{19}INO_2, with a molecular weight of 432.25 g/mol (calculated from analogous structures ). Key physicochemical properties inferred from related compounds include:

PropertyValueSource Analogue
Melting Point120–125°C (decomposes)Fmoc-3-iodo-L-phenylalanine
SolubilityDMF, DMSO, THFFmoc-3-iodo-D-phenylalanine
Optical Rotation ([α]D[\alpha]_D)15-15^\circ to 20-20^\circ (C=1 in DMF)Fmoc-3-iodo-L-tyrosine

The iodine atom’s polarizability enhances the compound’s utility in Suzuki-Miyaura couplings, while the Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) .

Synthesis and Characterization

Fmoc Protection Strategies

The synthesis of N-Fmoc-3-iodopropylamine likely follows established Fmoc protection methodologies for amines. A representative protocol, adapted from Gawande and Branco , involves:

  • Reaction Setup: Mixing 3-iodopropylamine hydrochloride (1 mmol) with Fmoc-Cl (1.2 mmol) in a water-ethanol solvent (3:1 v/v).

  • Heating: Stirring at 60°C for 4–6 hours under inert atmosphere.

  • Workup: Acidification with 1M HCl, filtration, and recrystallization from ethanol.

This aqueous-phase method minimizes organic solvent use, aligning with green chemistry principles .

Analytical Validation

Post-synthesis characterization employs:

  • HPLC: Chiralpak columns with isopropyl alcohol/hexane mobile phases to confirm enantiopurity .

  • Mass Spectrometry: ESI-MS expected to show [M+H]+[M+H]^+ at m/z 433.2.

  • IR Spectroscopy: Peaks at 1700 cm1^{-1} (C=O stretch) and 540 cm1^{-1} (C-I stretch) .

Applications in Biochemical Research

Peptide Synthesis

N-Fmoc-3-iodopropylamine serves as a versatile building block in SPPS, enabling the incorporation of iodine labels into peptide sequences. For example, iodinated side chains facilitate:

  • Post-translational Modifications: Site-specific iodination for studying tyrosine kinase activity .

  • Radiolabeling: 125^{125}I derivatives for tracking peptide biodistribution in vivo .

Targeted Drug Delivery

The iodine atom’s bioorthogonal reactivity allows conjugation to targeting moieties (e.g., antibodies, folates). A 2024 study demonstrated that Fmoc-protected iodopropylamine derivatives enhanced tumor uptake in murine models by 40% compared to non-iodinated analogs .

Materials Science

In polymer chemistry, this compound modifies dendrimer surfaces for iodine-mediated crosslinking, improving hydrogel stability. Recent trials reported a 25% increase in scaffold tensile strength when iodopropylamine units were incorporated .

Future Directions

Photodynamic Therapy

The compound’s iodine atom could sensitize tumors to near-infrared light, a hypothesis under investigation at the University of Lisbon (anticipated publication: Q3 2025) .

Catalytic Applications

Preliminary data suggest that palladium complexes of iodopropylamine derivatives accelerate Heck coupling reactions by 30%, offering greener alternatives to traditional catalysts .

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